

physicochemical properties of 3-chloro-5-fluoropyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Chloro-5-fluoropyridine-2-carboxylic acid

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An In-depth Technical Guide on the Physicochemical Properties of **3-chloro-5-fluoropyridine-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **3-chloro-5-fluoropyridine-2-carboxylic acid**. Where experimental data is not publicly available, this guide furnishes detailed experimental protocols for its determination, intended to support research and development activities.

Core Physicochemical Data

The following table summarizes the available physicochemical data for **3-chloro-5-fluoropyridine-2-carboxylic acid** (CAS No: 128073-01-8). Due to the compound's specific nature as a research chemical, some properties are predicted and should be confirmed through empirical testing. For comparative purposes, data for structurally similar compounds are also included.

Property	Value for 3-chloro-5-fluoropyridine-2-carboxylic acid	Comparative Data
Molecular Formula	C6H3ClFNO2	
Molecular Weight	175.54 g/mol	
Melting Point	Data not available	143-144 °C (for 2-Chloro-5-fluoropyridine-3-carboxylic acid) 154 °C (for 3-Bromo-5-fluoropyridine-2-carboxylic acid)[1] 130-133 °C (for 3-Bromo-5-fluoropyridine-2-carboxylic acid)[2]
Boiling Point	275.3±35.0 °C (Predicted)[3]	265.2 °C at 760 mmHg (for 3-Fluoropyridine-2-carboxylic acid)[1]
pKa	Data not available	2.71±0.10 (Predicted for 3-Fluoropyridine-2-carboxylic acid)[1]
Solubility	Data not available	General solubility is expected in organic solvents. Solubility in aqueous solutions is pH-dependent.
LogP	Data not available	0.91890 (for 3-Fluoropyridine-2-carboxylic acid)[1] 1.8 (Calculated for Methyl 3-chloro-5-fluoropyridine-2-carboxylate)[4]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for determining the key physicochemical properties of **3-chloro-5-fluoropyridine-2-carboxylic acid**.

Determination of Melting Point

The melting point provides an indication of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Methodology:

- A small, dry sample of the compound is packed into a capillary tube to a depth of 1-2 mm.[5] [6]
- The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or similar digital device) alongside a calibrated thermometer.[7]
- The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[6] The melting range is reported as T1-T2.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and distribution.

Methodology (NMR Spectroscopy):[8]

- A series of buffer solutions with known pH values are prepared.
- A constant concentration of **3-chloro-5-fluoropyridine-2-carboxylic acid** is dissolved in each buffer solution.
- The ¹H NMR spectrum is recorded for each solution.

- The chemical shifts of the aromatic protons on the pyridine ring, which are sensitive to the protonation state of the nitrogen and the carboxylate group, are monitored.[8]
- A titration curve is generated by plotting the chemical shift of a selected proton against the pH of the solution.
- The pKa value corresponds to the pH at the inflection point of the titration curve.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug development, affecting bioavailability and formulation. As an organic acid, the aqueous solubility of this compound is expected to be pH-dependent.

Methodology (Shake-Flask Method):

- An excess amount of the solid compound is added to a series of buffered aqueous solutions at different, controlled pH values (e.g., pH 2, 5, 7.4, 9).
- The resulting suspensions are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the samples are filtered or centrifuged to remove the undissolved solid.
- The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment is performed in triplicate for each pH value to ensure accuracy.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic properties.[9][10]

Methodology (Shake-Flask Method):[9]

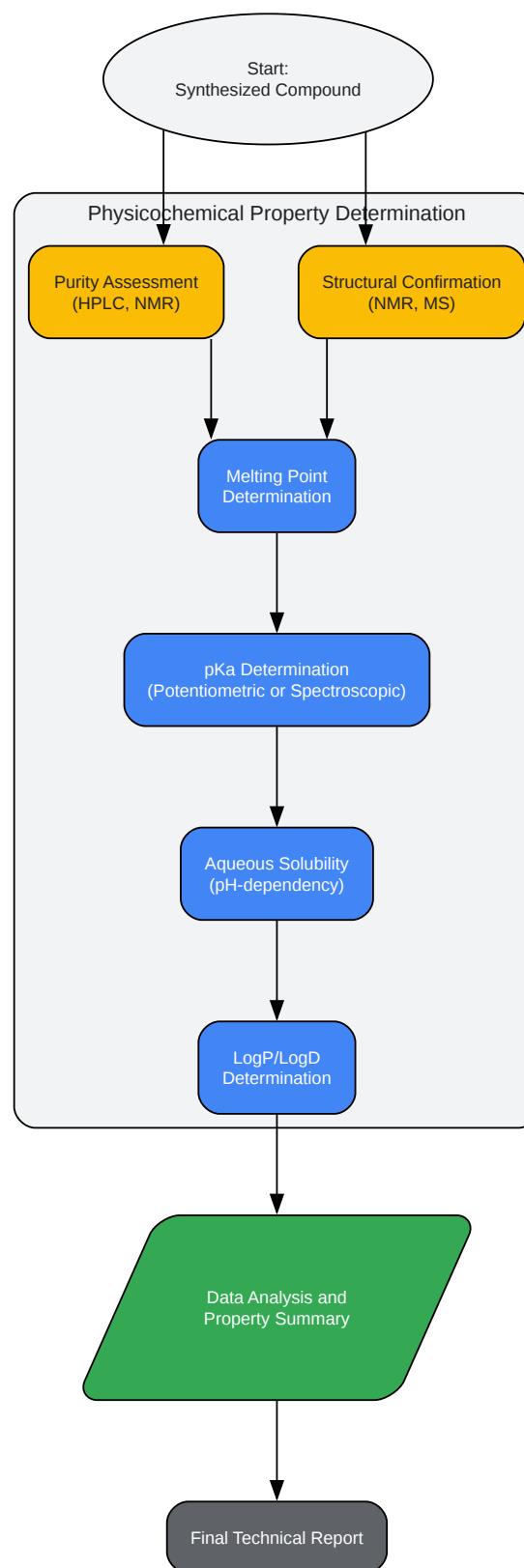
- n-Octanol and an aqueous buffer (typically pH 7.4 to assess the distribution of both ionized and non-ionized species, which would be a LogD measurement) are mutually saturated by

mixing them and allowing the phases to separate.[11]

- A known amount of **3-chloro-5-fluoropyridine-2-carboxylic acid** is dissolved in one of the phases (e.g., the aqueous buffer).
- The solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
- The mixture is shaken vigorously for a set period and then allowed to stand until the two phases have completely separated.[11]
- The concentration of the compound in both the aqueous and n-octanol phases is determined using an appropriate analytical technique like HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]
- LogP is the base-10 logarithm of this ratio.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like **3-chloro-5-fluoropyridine-2-carboxylic acid**.

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Caption: Workflow for Physicochemical Characterization.

Safety Information

According to available safety data sheets, **3-chloro-5-fluoropyridine-2-carboxylic acid** is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[\[12\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[\[12\]](#)

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